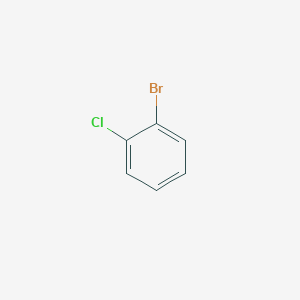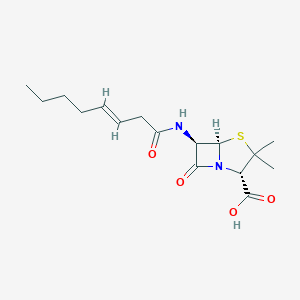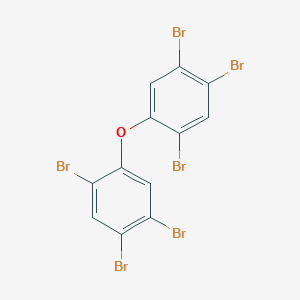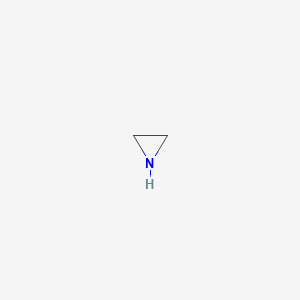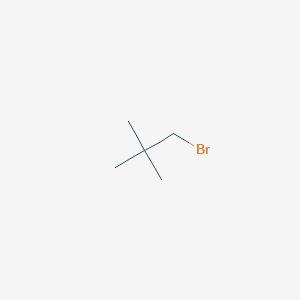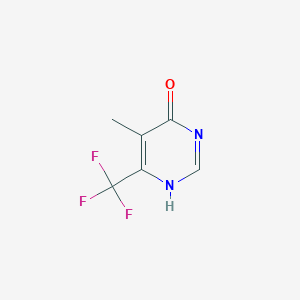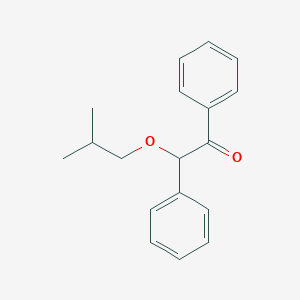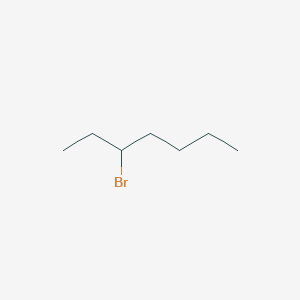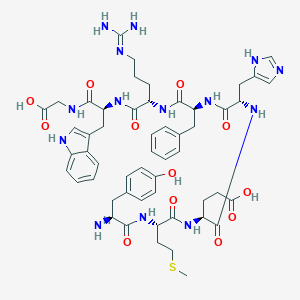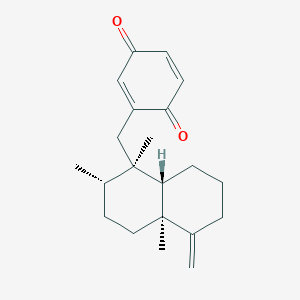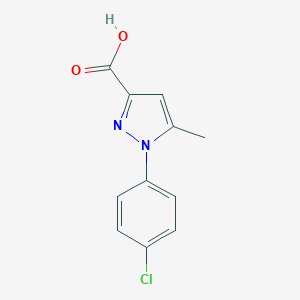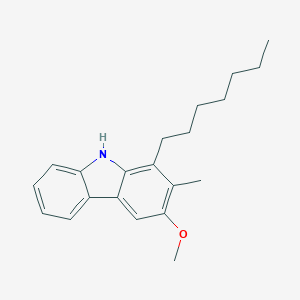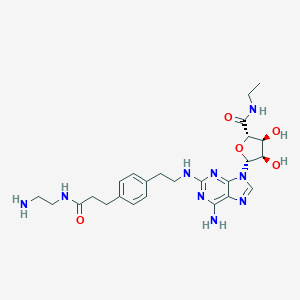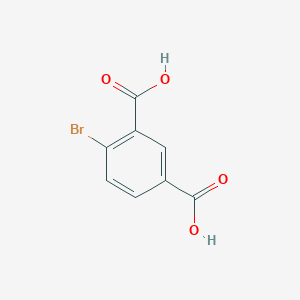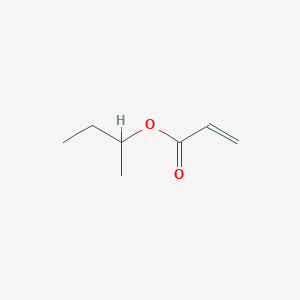
仲丁基丙烯酸酯
描述
Sec-Butyl acrylate is an ester of acrylic acid. It is made from acrylate monomer, which usually comprises esters containing vinyl groups . It is a clear, colorless liquid with a strong, fruity odor .
Synthesis Analysis
Sec-Butyl acrylate can be synthesized by free radical and anionic polymerization . The polymerizations can be thermally initiated either by the monomer itself or a peroxide initiator .Molecular Structure Analysis
The molecular formula of sec-Butyl acrylate is C7H12O2 . It has a molecular weight of 128.17 . The structure is comprised of a polymerizable vinyl functional group on one end and a reactive ester group on the other end .Chemical Reactions Analysis
Sec-Butyl acrylate undergoes intra- and intermolecular H transfer to polymer and the formation of tertiary midchain radicals . At high temperatures, β scission reactions of the midchain radicals may occur .Physical And Chemical Properties Analysis
Sec-Butyl acrylate is slightly miscible with water, soluble in most organic solvents, and has relatively low volatility . It has a density of 0.8870, a melting point of -62.3°C, a boiling point of 59-60°C at 50mm, a flash point of 34.5°C, and a refractive index of 1.4110 .科学研究应用
聚合动力学
仲丁基丙烯酸酯 (BA) 在自由基聚合过程中起着至关重要的作用。研究使用脉冲激光聚合 (PLP) 结合尺寸排阻色谱 (SEC) 对 BA 的传播速率系数 (kP) 进行了严格评估。这种方法对于理解丙烯酸酯聚合动力学至关重要,丙烯酸酯聚合动力学受分子内转移和温度等因素的影响 (Beuermann 等,2000)。其他专注于 BA 聚合动力学的研究中报告了类似的发现 (Asua 等,2004)。
新型聚合物合成
仲丁基丙烯酸酯是合成新型聚合物的组成部分。例如,使用 BA 合成表现出优异机械性能(如高断裂伸长率和应变恢复)的全丙烯酸酯多接枝共聚物 (Lu 等,2018)。这一创新拓展了丙烯酸酯热塑性弹性体的潜在应用。
氢键的影响
包括 BA 在内的丙烯酸酯的聚合受氢键影响。研究表明,在聚合过程中氢键的存在可以抑制分子内链转移(回咬),影响最终的聚合物性质 (Liang 和 Hutchinson,2011)。
监测聚合反应
BA 的聚合已使用连续的非色谱监测技术进行研究。这种方法提供了聚合过程的详细表征,包括分子量分布 (Alb 等,2009)。
丙烯酸酯中的气味活性
仲丁基丙烯酸酯和相关的丙烯酸酯因其气味特性而受到研究。了解丙烯酸酯的分子结构与其气味特性之间的关系对于它们在聚合物配方中的应用至关重要 (Bauer 等,2019)。
安全和危害
Sec-Butyl acrylate is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It is also toxic to aquatic life .
未来方向
The future directions of sec-Butyl acrylate research could involve the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications . There is also a trend in creating materials in a more sustainable way, and the use of biobased monomers is at the forefront of this trend .
属性
IUPAC Name |
butan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOOHTVUSNIPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30347-35-4 | |
| Record name | 2-Propenoic acid, 1-methylpropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30347-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60863072 | |
| Record name | 2-Propenoic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl acrylate | |
CAS RN |
2998-08-5 | |
| Record name | sec-Butyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI536OZ6IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

